molecular formula C9H12ClN3O5 B1144320 5-Chloro-1-(b-D-arabinofuranosyl)cytidine CAS No. 17676-65-2

5-Chloro-1-(b-D-arabinofuranosyl)cytidine

Cat. No.: B1144320
CAS No.: 17676-65-2
M. Wt: 277.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(β-D-arabinofuranosyl)cytidine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to cytidine, a naturally occurring nucleoside, but features a chlorine atom at the 5-position and an arabinofuranosyl sugar moiety instead of the ribose found in cytidine. These modifications confer unique biological properties, making it a valuable tool in scientific research and potential therapeutic applications.

Scientific Research Applications

5-Chloro-1-(β-D-arabinofuranosyl)cytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of nucleic acid metabolism and function.

    Medicine: Investigated for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Safety and Hazards

The safety and hazards associated with 5-Chloro-1-(b-D-arabinofuranosyl)cytidine are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions of research on 5-Chloro-1-(b-D-arabinofuranosyl)cytidine could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This compound and its derivatives could have potential uses in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine typically involves the chlorination of cytidine derivatives followed by glycosylation with arabinose derivatives. One common method includes the following steps:

    Chlorination: Cytidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine to introduce the chlorine atom at the 5-position.

    Glycosylation: The chlorinated cytidine derivative is then reacted with a protected arabinose derivative under acidic conditions to form the arabinofuranosyl moiety.

    Deprotection: The final step involves the removal of protecting groups to yield 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and glycosylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-(β-D-arabinofuranosyl)cytidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the sugar moiety.

    Hydrolysis Products: Free arabinose and chlorinated cytidine derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. The chlorine atom at the 5-position and the arabinofuranosyl sugar moiety contribute to its unique properties:

    Molecular Targets: The compound targets DNA and RNA polymerases, inhibiting their activity.

    Pathways Involved: It disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

    Cytarabine (1-β-D-arabinofuranosylcytosine): Similar structure but lacks the chlorine atom at the 5-position.

    Gemcitabine (2’,2’-difluoro-2’-deoxycytidine): Contains fluorine atoms at the 2’-position of the sugar moiety.

    Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine): Features a fluorine atom at the 2-position of the adenine base.

Uniqueness: 5-Chloro-1-(β-D-arabinofuranosyl)cytidine is unique due to the presence of the chlorine atom at the 5-position, which enhances its biological activity and specificity. This modification distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.

Properties

IUPAC Name

4-amino-5-chloro-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFVQBRIYOQFDZ-MNCSTQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.